molecular formula C17H17K2N3O8S2 B12392903 dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

Cat. No.: B12392903
M. Wt: 533.7 g/mol
InChI Key: BCNIPDJYRQVEOI-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate involves several steps:

    Starting Materials: The synthesis begins with the reaction of 5-nitroisophthalic acid with hydrazine to form 5-nitroisophthalic acid hydrazide.

    Cyclization: The hydrazide undergoes cyclization in the presence of acetic anhydride to form the benzo[de]isoquinoline core.

    Sulfonation: The core structure is then sulfonated using fuming sulfuric acid to introduce the sulfonate groups.

    Amination: The nitro groups are reduced to amino groups using a suitable reducing agent such as tin(II) chloride.

    Potassium Salt Formation: Finally, the compound is neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate has a wide range of applications in scientific research:

    Cell Biology: Used as a fluorescent tracer to visualize cell morphology and track cellular processes.

    Neuroscience: Employed to trace neuronal pathways and study synaptic connections.

    Molecular Biology: Utilized in fluorescence microscopy to label and detect specific biomolecules.

    Medical Research: Applied in diagnostic assays to detect and quantify biological markers.

Mechanism of Action

The mechanism of action of dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate involves its ability to fluoresce under specific wavelengths of light. The compound absorbs light at a specific excitation wavelength (428 nm) and emits light at a different emission wavelength (536 nm). This fluorescence property allows it to be used as a marker to visualize and track biological processes. The molecular targets include cellular structures such as membranes and organelles, where the dye binds and fluoresces, providing detailed images of the cellular architecture .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is unique due to its strong fluorescence and high solubility in water, making it highly effective for use in various biological and chemical applications. Its ability to form stable complexes with biological molecules further enhances its utility in research .

Properties

Molecular Formula

C17H17K2N3O8S2

Molecular Weight

533.7 g/mol

IUPAC Name

dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

InChI

InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

BCNIPDJYRQVEOI-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCCCCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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